molecular formula C9H9B B1608417 p-Bromo-alpha-methylstyrene CAS No. 6888-79-5

p-Bromo-alpha-methylstyrene

Cat. No. B1608417
CAS RN: 6888-79-5
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
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Description



  • p-Bromo-alpha-methylstyrene (also known as 4-bromo-alpha-methylstyrene ) is an organic compound with the chemical formula C₆H₅C(CH₃)=CHBr .

  • It is a colorless liquid with a boiling point range of 165 to 169°C and a melting point of -24°C .

  • The compound contains a bromine atom attached to the para position of the aromatic ring.





  • Synthesis Analysis



    • p-Bromo-alpha-methylstyrene can be synthesized through various methods, including bromination of alpha-methylstyrene at the para position using bromine or other brominating agents.





  • Molecular Structure Analysis



    • The molecular formula of p-Bromo-alpha-methylstyrene is C₉H₉Br .

    • It contains a phenyl group , a methyl group , and a bromine atom attached to the double bond.





  • Chemical Reactions Analysis



    • p-Bromo-alpha-methylstyrene can undergo various reactions typical of alkenes and aromatic compounds, including electrophilic additions and substitutions.





  • Physical And Chemical Properties Analysis



    • p-Bromo-alpha-methylstyrene is a flammable liquid .

    • It may cause skin and eye irritation.

    • The compound has a vapor pressure of 2 mmHg at 20°C .




  • Scientific Research Applications

    Resource Recovery via Catalytic Fast Pyrolysis of Polystyrene

    A study by Ojha and Vinu (2015) explored the selective production of valuable chemicals from polystyrene via catalytic fast pyrolysis using zeolites. The process aimed to enhance the yield of benzene while reducing the yield of condensed ring fragments like indene and indane derivatives. The research found that the yield of various products, including styrene and α-methyl styrene, was significantly influenced by the zeolite's properties, such as Bronsted acidity, specific surface area, and pore volume. This study highlights the potential of p-Bromo-alpha-methylstyrene in facilitating resource recovery and chemical synthesis from waste polystyrene materials Resource recovery via catalytic fast pyrolysis of polystyrene using zeolites.

    Synthesis of Functionalized Polymers

    Another application involves the synthesis of C60-end-bonded polymers via atom transfer radical polymerization (ATRP), as investigated by Zhou et al. (2000). This study demonstrated the preparation of bromo-terminated polystyrene and poly(methyl methacrylate) polymers that were then reacted with C60 to yield C60-end-bonded polymers. This research signifies the role of p-Bromo-alpha-methylstyrene in creating novel materials with potential applications in nanotechnology and materials science Synthesis of C60-End-Bonded Polymers with Designed Molecular Weights and Narrow Molecular Weight Distributions via Atom Transfer Radical Polymerization.

    Thermal Transformation in Flame-Proofed Polystyrene

    Research by Heeb et al. (2010) on the thermal-induced transformation of hexabromocyclododecanes in flame-proofed polystyrene highlights the environmental impact and transformation of flame retardants used in polystyrene. The study provides insights into how thermal treatment can alter the chemical composition and potential environmental fate of these materials, indicating the importance of understanding the behavior of brominated compounds, including p-Bromo-alpha-methylstyrene, in industrial applications Thermally-induced transformation of hexabromocyclo dodecanes and isobutoxypenta bromocyclododecanes in flame-proofed polystyrene materials.

    Safety And Hazards



    • Flammable and may be fatal if swallowed and enters airways .

    • Causes skin and eye irritation .

    • May cause respiratory irritation .

    • Suspected of causing cancer and damaging fertility .

    • Follow safety precautions when handling this compound.




  • Future Directions



    • Research on the applications of p-Bromo-alpha-methylstyrene in polymer science, materials, and organic synthesis.

    • Exploration of its potential as a monomer for novel polymers or copolymers.




    properties

    IUPAC Name

    1-bromo-4-prop-1-en-2-ylbenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGVFUFNUTOTCIA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=C)C1=CC=C(C=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10394285
    Record name p-bromo-alpha-methylstyrene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10394285
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    p-Bromo-alpha-methylstyrene

    CAS RN

    6888-79-5
    Record name p-bromo-alpha-methylstyrene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10394285
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-bromo-4-(prop-1-en-2-yl)benzene
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    To a slurry of triphenylmethylphosphonium bromide (71.4 g, 200 mmole), in 500 ml dry THF at 0° C., were slowly added dropwise 135 ml (200 mmole) 1.44 M n-butyllithium in hexane. The mixture was stirred 30 minutes at 0° C., and a solution of 39.8 g (200 mmole) p-bromoacetophenone, in 100 ml dry THF, was slowly added dropwise. The mixture was allowed to warm slowly to ambient temperature, whereafter stirring was continued overnight. The stirred mixture was next filtered and the solvent removed by careful distillation at atmospheric pressure, the resulting residue was diluted with hexane, filtered, and the hexane removed by distillation. The remaining material was distilled, using a water aspirator vacuum, to produce 23.2 g (58.3% yield) of p-bromo-α-methylstyrene, bp 95°-98° C.
    Name
    triphenylmethylphosphonium bromide
    Quantity
    71.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    135 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    500 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    39.8 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    To a solution of triphenylphosphonium bromide (17.94 g, 50.24 mmol) in DMSO (10 ml) was added n-BuLi (39.25 ml, 1.6M solution in hexane, 62.80 mmol). The solution was stirred at rt for 1 h and to this was added a solution of 4-bromoacetophenone (10.00 g, 50.24 mmol) in DMSO (4 ml). The reaction mixture was then stirred at rt overnight and then quenched with water and the product was extracted with pentane. The organic layers were combined washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by filtration through a short pad of silica using pentane as eluant to give 1-bromo-4-isopropenylbenzene (5.23 g, 53%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.45 (d, J=9.0 Hz, 2H), 7.32 (d, J=9.0 Hz, 2H), 5.36 (m, 1H), 5.10 (m, 1H), 2.12 (m, 3H).
    Quantity
    17.94 g
    Type
    reactant
    Reaction Step One
    Quantity
    39.25 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    10 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    4 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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